molecular formula C7H16ClNO B2822923 cis-4-(Aminomethyl)cyclohexanol hydrochloride CAS No. 1236132-25-4

cis-4-(Aminomethyl)cyclohexanol hydrochloride

Cat. No.: B2822923
CAS No.: 1236132-25-4
M. Wt: 165.66
InChI Key: DWWWGZSFABKRSP-UKMDXRBESA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

cis-4-(Aminomethyl)cyclohexanol hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor to biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a hypertensive agent and its effects on various biological pathways.

    Industry: It is used in the preparation of various industrial chemicals and materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H320, H335 . The precautionary statements are P202, P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Mechanism of Action

Target of Action

It’s used in the preparation of potential hypertensive agents and other biologically active compounds , suggesting it may interact with targets involved in blood pressure regulation and other biological processes.

Result of Action

As it’s used in the synthesis of potential hypertensive agents , it may have effects on blood pressure regulation at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-(Aminomethyl)cyclohexanol hydrochloride involves the reaction of cis-4-(Aminomethyl)cyclohexanol with hydrochloric acid. The reaction typically takes place under controlled conditions to ensure the formation of the hydrochloride salt. The reaction can be represented as follows:

cis-4-(Aminomethyl)cyclohexanol+HClcis-4-(Aminomethyl)cyclohexanol hydrochloride\text{cis-4-(Aminomethyl)cyclohexanol} + \text{HCl} \rightarrow \text{this compound} cis-4-(Aminomethyl)cyclohexanol+HCl→cis-4-(Aminomethyl)cyclohexanol hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

cis-4-(Aminomethyl)cyclohexanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

  • cis-4-Hydroxycyclohexylamine hydrochloride
  • trans-4-Aminocyclohexanol hydrochloride

Uniqueness

cis-4-(Aminomethyl)cyclohexanol hydrochloride is unique due to its specific structure and the presence of both an amino group and a hydroxyl group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

4-(aminomethyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h6-7,9H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWWGZSFABKRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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